5-Ethylpyrimidine-4,6-diol

Description

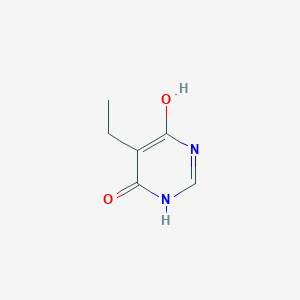

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZFNSYJSDPLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379723 | |

| Record name | 5-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111129-64-7 | |

| Record name | 5-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxy-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethylpyrimidine-4,6-diol chemical properties and structure

An In-depth Technical Guide to 5-Ethylpyrimidine-4,6-diol: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related pyrimidine derivatives and employs predictive methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical properties, tautomeric nature, spectroscopic characteristics, potential synthetic routes, and reactivity. Furthermore, it includes detailed, adaptable experimental protocols for the synthesis and characterization of this and similar pyrimidine-based compounds. The content is grounded in established chemical principles and supported by references to authoritative sources.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug discovery.[1][2] this compound, a member of this important class of compounds, possesses a unique substitution pattern that is anticipated to influence its chemical behavior and biological interactions. The presence of the ethyl group at the 5-position and the hydroxyl groups at the 4- and 6-positions suggests the potential for diverse chemical transformations and biological activities. This guide aims to provide a detailed technical resource on this compound, leveraging data from analogous compounds to predict its properties and provide a framework for its synthesis and characterization.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following properties are a combination of known information and predictions based on its structure and data from similar pyrimidine-4,6-diols.

| Property | Value/Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | 111129-64-7 | [3] |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | Predicted |

| Appearance | Solid | [3] |

| Melting Point | >300 °C (Predicted) | Inferred from[4] |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. | Inferred from[4] |

| pKa | Predicted to have both acidic and basic properties. | Inferred from[5] |

Structural Analysis and Tautomerism

The structure of this compound is characterized by a pyrimidine ring substituted with an ethyl group at the C5 position and hydroxyl groups at the C4 and C6 positions. A critical aspect of its structure is the existence of tautomeric forms.

Tautomerism

Pyrimidine-4,6-diols can exist in several tautomeric forms, primarily through keto-enol tautomerism.[6] The predominant tautomeric form in the solid state and in solution is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. The potential tautomeric equilibria for this compound are depicted below.

Caption: Tautomeric forms of this compound.

Based on studies of related pyrimidine-4,6-diols, the keto-enol forms are generally more stable than the diol form.[6] The diketo form may also be a significant contributor to the tautomeric mixture.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.

3.2.1. 1H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |

| CH₂ (ethyl) | 2.4 - 2.6 | Quartet | 2H |

| H2 (pyrimidine) | 7.9 - 8.1 | Singlet | 1H |

| OH/NH | Broad, variable | Singlet | 2H |

Note: The chemical shifts of OH and NH protons are highly dependent on the solvent and concentration.

3.2.2. 13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 12 - 15 |

| CH₂ (ethyl) | 20 - 25 |

| C5 (pyrimidine) | 105 - 110 |

| C2 (pyrimidine) | 145 - 150 |

| C4, C6 (pyrimidine) | 160 - 165 |

3.2.3. Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H/N-H stretch | 3200 - 3500 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (keto tautomer) | 1650 - 1700 | Strong |

| C=N, C=C stretch (ring) | 1550 - 1650 | Medium to Strong |

3.2.4. Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 140. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HCN, and radicals from the substituents.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 5-alkylpyrimidine-4,6-diols is typically achieved through the condensation of an appropriately substituted three-carbon precursor with a source of the N-C-N fragment, such as urea or formamidine.[7] A plausible synthetic route to this compound involves the condensation of diethyl ethylmalonate with formamidine acetate.

Caption: A potential synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by the pyrimidine ring and its substituents.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the presence of two electron-donating hydroxyl groups is expected to activate the ring, particularly at the C2 position.

-

Nucleophilic Substitution: The hydroxyl groups can be converted into better leaving groups (e.g., chloro groups) to facilitate nucleophilic substitution reactions.

-

Reactions of the Ethyl Group: The ethyl group can potentially undergo radical halogenation at the benzylic-like position.

-

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo O-alkylation and O-acylation.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize this compound via the condensation of diethyl ethylmalonate and formamidine acetate.

Materials:

-

Diethyl ethylmalonate

-

Formamidine acetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the stirred solution, add diethyl ethylmalonate dropwise at room temperature.

-

Add formamidine acetate to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a solution of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values.

5.2.2. Infrared (IR) Spectroscopy

-

Prepare a sample of the purified product as a KBr pellet or a Nujol mull.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.3. Mass Spectrometry (MS)

-

Introduce a small amount of the purified product into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Purification by Recrystallization

Objective: To purify the crude this compound.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Potential Applications and Future Directions

Given the wide range of biological activities associated with pyrimidine derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.[1][2] The ethyl group at the 5-position can be further functionalized to explore structure-activity relationships. Future research could focus on the synthesis and biological evaluation of a library of this compound derivatives to identify compounds with potent and selective activity against various disease targets.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the chemical properties, structure, synthesis, and reactivity of this compound. By leveraging data from analogous compounds and established chemical principles, this document serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related pyrimidine derivatives. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this intriguing molecule.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. article.sapub.org [article.sapub.org]

- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

5-Ethylpyrimidine-4,6-diol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold and the Emergence of 5-Ethylpyrimidine-4,6-diol

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in drug discovery, with its derivatives demonstrating a vast spectrum of pharmacological activities. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, enabling interactions with a diverse array of biological targets. Within this important class of compounds, this compound (CAS Number: 111129-64-7) represents a molecule of significant interest for synthetic and medicinal chemists. Its structure, featuring hydroxyl groups at positions 4 and 6, and an ethyl substituent at position 5, offers unique opportunities for chemical modification and exploration of its biological potential.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic route based on established methodologies for related compounds, and an exploration of its potential physicochemical properties and biological applications, drawing upon the broader knowledge of pyrimidine derivatives.

Chemical Identity and Physicochemical Properties

The formal identification of a chemical entity is paramount for regulatory compliance, patent applications, and clear scientific communication.

-

Molecular Formula: C₆H₈N₂O₂

-

IUPAC Name: 5-ethylpyrimidine-4,6(1H,5H)-dione

The IUPAC name reflects the tautomeric nature of the dihydroxy-pyrimidine system, which can exist in equilibrium between the diol and the dione forms. The dione form is often the more stable tautomer.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure and data from analogous pyrimidine derivatives. These properties are crucial for anticipating its behavior in various experimental and physiological settings, including solubility, membrane permeability, and metabolic stability.

| Property | Predicted Value/Range | Rationale and Significance in Drug Discovery |

| Molecular Weight | 140.14 g/mol | Adherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | A low LogP value suggests good aqueous solubility, which is favorable for formulation and in vivo administration. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can act as hydrogen bond donors, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | The two carbonyl oxygens and two ring nitrogens can act as hydrogen bond acceptors, contributing to interactions with biological macromolecules. |

| pKa | ~7-9 (for the hydroxyl groups) | The acidity of the hydroxyl groups will determine the ionization state at physiological pH, impacting solubility, permeability, and target engagement. |

Synthesis of this compound: A Proposed Methodology

A plausible and efficient method for the preparation of this compound is the condensation of diethyl ethylmalonate with formamide in the presence of a strong base, such as sodium ethoxide. This general strategy has been successfully employed for the synthesis of the parent 4,6-dihydroxypyrimidine and its derivatives.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl ethylmalonate

-

Formamide

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be controlled by cooling the flask in an ice bath. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add formamide, followed by the dropwise addition of diethyl ethylmalonate via the dropping funnel. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified to a pH of approximately 5-6 with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and then with a small amount of anhydrous diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: A schematic representation of the proposed synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Development

The pyrimidine core is a well-established pharmacophore, and its derivatives have been successfully developed into drugs for a wide range of therapeutic areas. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.

Inferred Biological Potential

Based on the known activities of other 5-substituted pyrimidine-4,6-diol analogs and the broader class of pyrimidine derivatives, this compound could be investigated for a variety of biological activities:

-

Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[8][9] The ethyl group at the 5-position could potentially enhance binding to the active site of target proteins.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown significant anti-inflammatory effects. This compound could be evaluated for its ability to modulate inflammatory pathways, such as the production of nitric oxide (NO).

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs. The specific substitution pattern of this compound may confer activity against various pathogens.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological potential of this compound would involve a tiered screening process.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pyrimidine family of heterocyclic compounds. Its straightforward synthesis and the versatile nature of the pyrimidine scaffold make it an attractive candidate for further investigation in drug discovery and development. The technical information and proposed experimental workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule. Future research should focus on the definitive experimental determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

- 1. Chemical Product Catalog _Letter D_Page 982_Chemicalbook [chemicalbook.com]

- 2. 2-ethylpropanediamide | CAS#:6082-49-1 | Chemsrc [chemsrc.com]

- 3. Ethyl formate | CAS#:109-94-4 | Chemsrc [chemsrc.com]

- 4. CAS [chemicalbook.com]

- 5. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 5-Ethylpyrimidine-4,6-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biomolecules.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5][6] This guide provides a forward-looking technical overview of the potential biological activities of novel 5-Ethylpyrimidine-4,6-diol derivatives. While public data on this specific subclass is emerging, this document synthesizes established knowledge from structurally related pyrimidine analogs to project likely therapeutic applications and guide future research. We will delve into potential mechanisms of action, present validated experimental protocols for screening and characterization, and discuss the structure-activity relationships that are crucial for rational drug design.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a privileged structure in nature.[1][2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and numerous approved drugs, including the anticancer agent 5-fluorouracil and the antibacterial drug trimethoprim.[1][7][8] The versatility of the pyrimidine ring allows for substitutions at various positions, which greatly influences its biological activity.[1][2][9] The focus of this guide, the this compound core, represents a novel chemical space with significant therapeutic potential. The introduction of an ethyl group at the C5 position and hydroxyl groups at C4 and C6 creates a unique electronic and steric profile that may confer selectivity and potency for various biological targets.

Synthetic Strategies

Accessing a library of this compound derivatives for screening is the foundational step in their biological evaluation. A common and effective method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[10]

For the target scaffold, a plausible synthetic route would involve the cyclocondensation of diethyl ethylmalonate (the C-C-C fragment) with a suitable N-C-N fragment like formamidine or urea. This approach allows for variability and the introduction of diverse substituents, which is essential for developing a structure-activity relationship (SAR) profile.

Potential Biological Activities and Mechanistic Insights

Based on extensive research into related pyrimidine derivatives, several key areas of biological activity are anticipated for this compound analogs.

Anticancer Activity

Pyrimidine analogues are well-established as antineoplastic agents, often acting as antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells.[7][11][12]

-

Potential Mechanism of Action: Novel this compound derivatives could exert anticancer effects by inhibiting key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS), or by acting as inhibitors of cyclin-dependent kinases (CDKs) or other kinases that regulate cell cycle progression.[12][13] For instance, certain pyrimidine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[12] The structural features of the 5-ethyl and 4,6-diol substitutions may provide unique binding interactions within the ATP-binding pocket of such kinases.[14]

Antimicrobial Activity

The pyrimidine nucleus is present in many compounds with potent antibacterial and antifungal properties.[4][15][16][17]

-

Potential Mechanism of Action: A likely mechanism for antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folic acid synthesis in bacteria and fungi.[8] Trimethoprim, a well-known pyrimidine-based antibiotic, functions through this pathway. The this compound scaffold could be optimized to selectively target microbial DHFR over its human counterpart, leading to effective and safe antimicrobial agents.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and pyrimidine derivatives have been developed as potent anti-inflammatory agents.[5][18][19]

-

Potential Mechanism of Action: A primary mechanism for anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[5][20] By inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[21] The this compound core could serve as a template for designing selective COX-2 inhibitors.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic screening cascade using robust and validated assays is essential.

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a newly synthesized compound library.

Caption: High-throughput screening workflow for novel pyrimidine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity or anti-proliferative activity.[13][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[22]

Step-by-Step Methodology:

-

Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[24]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[24] Purple formazan crystals should become visible.[24]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[25]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22][24]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility (Kirby-Bauer Disk Diffusion Test)

This is a standard method to determine the susceptibility of bacteria to the synthesized compounds.[26][27]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[27][28]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26][27]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[27][29]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of each this compound derivative onto the surface of the agar. Include a positive control (e.g., Gentamicin) and a negative control (disk with solvent only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the bacterium to the compound.[29]

Protocol: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol can be adapted to measure the inhibitory effect of the compounds on specific enzymes like COX or DHFR.[30][31]

Principle: The activity of an enzyme is monitored by measuring the change in absorbance over time as it converts a substrate into a product. The assay is performed in the presence and absence of the inhibitor to determine its effect on the reaction rate.[31][32]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the purified enzyme, the specific substrate, and the pyrimidine inhibitors in an appropriate assay buffer.[30]

-

Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the inhibitor. Incubate for 15-30 minutes to allow for binding.[30]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time.[30]

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC50 value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of analog libraries is crucial for understanding how structural modifications impact biological activity.[13][14]

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| EPD-01 | H | H | > 100 | > 100 |

| EPD-02 | 4-Fluorophenyl | H | 15.2 | 22.5 |

| EPD-03 | 4-Methoxyphenyl | H | 28.7 | 45.1 |

| EPD-04 | 4-Fluorophenyl | Methyl | 8.5 | 12.3 |

| Doxorubicin | - | - | 0.8 | 1.1 |

This table illustrates how SAR data would be presented. For example, the addition of a 4-fluorophenyl group at R1 (EPD-02) significantly increases activity compared to the unsubstituted parent compound (EPD-01). Further substitution at R2 (EPD-04) enhances potency, guiding the next round of synthesis.

Hypothetical Signaling Pathway Inhibition

The following diagram depicts a simplified signaling pathway that could be targeted by these novel pyrimidine derivatives, such as the inhibition of a key kinase in a cancer cell proliferation pathway.

Caption: Potential inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-documented biological activities of related pyrimidine compounds, these derivatives are strong candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.[6][33] The immediate next steps involve the synthesis of a diverse library of analogs and their systematic evaluation using the protocols outlined in this guide. Subsequent hit-to-lead optimization, guided by robust SAR analysis, will be critical for advancing the most promising compounds toward preclinical development.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. ijcrt.org [ijcrt.org]

- 8. wjarr.com [wjarr.com]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.innovareacademics.in [journals.innovareacademics.in]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. atcc.org [atcc.org]

- 25. broadpharm.com [broadpharm.com]

- 26. asm.org [asm.org]

- 27. hardydiagnostics.com [hardydiagnostics.com]

- 28. pdb.apec.org [pdb.apec.org]

- 29. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. superchemistryclasses.com [superchemistryclasses.com]

- 32. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

5-Ethylpyrimidine-4,6-diol: A Technical Guide to Investigating its Potential Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. 5-Ethylpyrimidine-4,6-diol, a distinct member of this chemical class, presents a compelling yet underexplored profile for biological activity. While direct experimental evidence for this specific molecule is nascent, the extensive body of research on analogous pyrimidine derivatives provides a robust framework for predicting its potential mechanisms of action. This in-depth technical guide synthesizes current knowledge on related compounds to propose and explore putative biological targets and signaling pathways for this compound. It further outlines detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers to unlock the therapeutic potential of this promising molecule.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic organic compound that is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3][4][5][6][7] These include anticancer agents like 5-fluorouracil, antiviral medications such as zidovudine, and antibacterial drugs like trimethoprim.[2]

The versatility of the pyrimidine scaffold lies in its synthetic tractability and the ability to introduce various substituents, which can significantly modulate its physicochemical properties and biological targets.[8][9] The subject of this guide, this compound, features an ethyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. These functional groups offer unique opportunities for interaction with biological macromolecules, suggesting a potential for novel mechanisms of action. This document will delve into the plausible molecular targets and signaling pathways of this compound, drawing parallels from structurally related and well-characterized pyrimidine derivatives.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

In the absence of direct studies on this compound, we can infer its potential biological activities by examining the established mechanisms of analogous compounds. The primary modes of action for many pyrimidine derivatives involve the modulation of key enzymes and signaling pathways critical in pathophysiology.

Enzyme Inhibition: A Primary Avenue of Investigation

A significant number of pyrimidine-based drugs exert their effects through enzyme inhibition. The pyrimidine core often serves as a bioisostere for other aromatic systems, such as the phenyl group, and can act as a hinge-binding motif within the ATP-binding pockets of kinases.[7][10]

Potential Enzyme Targets:

-

Protein Kinases: The kinome is a major target class for pyrimidine derivatives, particularly in oncology.[10]

-

Phosphoinositide 3-Kinases (PI3Ks): Several 4,6-diaryl-substituted pyrimidines have demonstrated potent inhibitory activity against PI3Ks, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[11] Molecular docking studies suggest a strong binding affinity of pyrimidine derivatives for PIK3γ.[11] The ethyl group at the 5-position of this compound could potentially confer selectivity towards specific PI3K isoforms.

-

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.[12] Certain 2,4-diaminopyrimidine derivatives are potent DHFR inhibitors.[12] The diol functionality of this compound could potentially mimic interactions of the natural substrate, folic acid.

-

Protoporphyrinogen IX Oxidase (PPO): PPO is an important enzyme in the heme and chlorophyll biosynthesis pathways.[13] Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PPO inhibitors, with applications as herbicides.[13] While structurally distinct, the pyrimidine-4,6-diol core could be explored for similar inhibitory potential.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can influence broader signaling cascades.

Hypothesized Pathway Interactions:

-

PI3K/Akt/mTOR Pathway: As a potential PI3K inhibitor, this compound could modulate the entire PI3K/Akt/mTOR signaling axis, a pathway frequently dysregulated in cancer.[11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

Pyrimidine Biosynthesis and Salvage Pathways: The structural similarity of this compound to endogenous pyrimidines suggests it could interfere with pyrimidine metabolism. A novel herbicide has been shown to act by disrupting pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[14] This leads to an accumulation of intermediates in the pyrimidine salvage pathway.[14]

A Practical Guide to Mechanistic Investigation: Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

Initial Target Identification and Validation

Rationale: Computational methods can provide initial insights into potential binding targets and guide subsequent experimental work.

Protocol:

-

Target Selection: Compile a list of potential protein targets based on the known activities of analogous pyrimidine derivatives (e.g., PI3K isoforms, DHFR, PPO, DHODH).

-

Model Preparation: Obtain the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

-

Molecular Docking: Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD to predict the binding affinity and pose of this compound within the active site of each target protein.

-

Analysis: Analyze the docking results to identify targets with the most favorable binding energies and plausible binding interactions.

Biochemical Assays for Enzyme Inhibition

Rationale: To experimentally confirm the inhibitory activity of this compound against the top candidate enzymes identified through in silico screening.

Protocol:

-

Reagents: Recombinant human PI3K isoforms, ATP, and a suitable substrate (e.g., phosphatidylinositol).

-

Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

-

Procedure:

-

Incubate the recombinant kinase with varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

After a defined incubation period, stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

Cellular Assays to Elucidate Biological Effects

Rationale: To assess the impact of this compound on cellular processes and signaling pathways in a biologically relevant context.

Protocol:

-

Cell Lines: Select appropriate cancer cell lines known to be dependent on the hypothesized target pathways (e.g., PI3K-driven tumors).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

-

Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence or fluorescence imaging system.

-

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

Visualizing the Hypothesized Mechanisms

To provide a clear conceptual framework, the following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Figure 2: A streamlined experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyrimidine class of molecules provides a strong foundation for targeted investigation. The proposed mechanisms, centered on the inhibition of key enzymes like PI3Ks and the modulation of critical signaling pathways, offer tangible starting points for research. The experimental protocols detailed in this guide provide a comprehensive and logical framework for researchers to systematically unravel the biological activities of this compound.

Future studies should aim to not only confirm these initial hypotheses but also to explore other potential targets through broader screening approaches, such as chemical proteomics. A thorough understanding of the structure-activity relationship, facilitated by the synthesis and evaluation of related analogues, will be crucial for optimizing the potency and selectivity of this compound. Ultimately, a deep and nuanced understanding of its mechanism of action will be paramount to unlocking its full therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Ethylpyrimidine-4,6-diol: A Technical Guide for Researchers

Introduction to 5-Ethylpyrimidine-4,6-diol and its Spectroscopic Characterization

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic signatures of this compound, offering insights into the interpretation of its spectra and the experimental methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule. The diol tautomer is expected to be the predominant form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH (at C4/C6) | 10.0 - 12.0 | Broad Singlet | 2H |

| -CH (pyrimidine ring) | 8.0 - 8.5 | Singlet | 1H |

| -CH₂- (ethyl group) | 2.4 - 2.8 | Quartet | 2H |

| -CH₃ (ethyl group) | 1.0 - 1.4 | Triplet | 3H |

Causality behind Predicted Shifts: The broad signal for the hydroxyl protons is characteristic of exchangeable protons and their involvement in hydrogen bonding. The downfield shift of the pyrimidine ring proton is due to the deshielding effect of the electronegative nitrogen atoms. The ethyl group protons exhibit a typical quartet-triplet splitting pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4/C6 (bearing -OH) | 160 - 170 |

| C2 | 150 - 155 |

| C5 | 110 - 120 |

| -CH₂- (ethyl group) | 20 - 25 |

| -CH₃ (ethyl group) | 10 - 15 |

Expertise in Interpretation: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the presence of the hydroxyl groups. The C4 and C6 carbons are expected to be the most downfield due to the direct attachment of the electronegative oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak.[1][2]

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| N-H stretch (pyrimidine ring) | 3100 - 3300 | Medium |

| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (keto-enol tautomerism) | 1650 - 1750 | Strong |

| C=N/C=C stretch (pyrimidine ring) | 1500 - 1650 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

Authoritative Grounding: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups. The presence of a C=O stretching band would indicate the existence of the keto tautomer in equilibrium with the diol form. The pyrimidine ring vibrations give rise to a series of characteristic bands in the fingerprint region.[3]

Experimental Protocol for IR Spectroscopy

Step-by-Step IR Acquisition Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

The mass spectrum of this compound (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ) would provide key information for its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 140 | Molecular Ion |

| [M-CH₃]⁺ | 125 | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | 111 | Loss of an ethyl radical |

| [M-CO]⁺ | 112 | Loss of carbon monoxide |

| [M-HCN]⁺ | 113 | Loss of hydrogen cyanide from the pyrimidine ring |

Trustworthiness of Fragmentation: The fragmentation pattern of pyrimidine derivatives is often characterized by the loss of small, stable molecules like HCN and CO. The loss of the ethyl group and its fragments is also a predictable fragmentation pathway for this molecule. The molecular ion peak at m/z 140 would be a key identifier.[4]

Experimental Protocol for Mass Spectrometry

Step-by-Step MS Acquisition Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) or dissolution in a suitable solvent for injection via a liquid chromatography (LC) system are common methods.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Caption: A simplified schematic of a mass spectrometer workflow.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with analogous structures, offer a valuable framework for the characterization of this compound. The included experimental protocols provide a solid foundation for researchers to acquire high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectral characteristics. This guide serves as a robust starting point for any research involving the synthesis, identification, and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 5-Ethylpyrimidine-4,6-diol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethylpyrimidine-4,6-diol

Introduction

Pyrimidine and its derivatives are cornerstones in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The compound this compound, with its distinct substitution pattern, represents a molecule of significant interest for further investigation. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor aqueous solubility can severely hinder a compound's bioavailability and lead to inconsistent results in biological assays, while chemical instability can compromise its shelf-life, efficacy, and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the underlying scientific rationale for the proposed studies. The methodologies described herein are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

Part 1: Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and distribution. For pyrimidine derivatives, solubility can be influenced by factors such as temperature, pH, and the ionization state of the molecule.[2] The presence of the diol functionality in this compound suggests that its solubility will be significantly dependent on the pH of the medium, as the hydroxyl groups can be deprotonated at higher pH values, increasing the compound's polarity and aqueous solubility.

Theoretical Considerations for Solubility

The solubility of pyrimidine derivatives generally increases with temperature.[3] For ionizable compounds like this compound, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the molecule, which in turn governs its solubility.[4] However, experimental determination is crucial as real-world solubility can deviate from theoretical predictions due to factors like crystal lattice energy and interactions with buffer components.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a research and development setting: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development. The shake-flask method is the gold standard for its determination.[5]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early-stage discovery to flag potential solubility issues.

The following table outlines a selection of relevant solvents for the initial solubility screening of this compound.

| Solvent System | Rationale |

| Water (pH 5.0, 7.4, 9.0) | To assess aqueous solubility across a physiologically relevant pH range. |

| Ethanol | A common co-solvent in pharmaceutical formulations. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for preparing high-concentration stock solutions for biological assays.[3][6] |

| Methanol | A polar protic solvent, useful for understanding the impact of hydrogen bonding on solubility.[3] |

| Phosphate Buffered Saline (PBS) | To determine solubility in a common biological buffer system. |

Part 2: Stability Profile of this compound

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.

Factors Influencing the Stability of Pyrimidine Derivatives

The pyrimidine ring can be susceptible to degradation under various conditions:

-

Hydrolysis: The stability of the pyrimidine ring can be pH-dependent. Some pyrimidine derivatives can undergo deamination or ring cleavage under strongly acidic or alkaline conditions.[7]

-

Oxidation: The presence of electron-rich substituents can make the pyrimidine ring susceptible to oxidative degradation.[8][9]

-

Photostability: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[1]

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide valuable information for the development of stability-indicating analytical methods. The following conditions are typically employed:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M NaOH, room temperature and elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | Solid-state at elevated temperatures (e.g., 80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] |

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, PBS).

-

Ensure that a visible excess of solid remains at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9][11]

-

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol for Forced Degradation Studies

This protocol outlines the procedure for investigating the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

-

For solid-state thermal and photostability, use the neat compound.

-

-

Application of Stress Conditions:

-

Hydrolysis: Mix the stock solution with 0.1 M HCl or 0.1 M NaOH to achieve the desired final concentration of the drug and the stressor. Incubate at room temperature and an elevated temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal: Place the solid compound in a temperature-controlled oven.

-

Photostability: Expose the solid compound and a solution to a calibrated light source. A dark control should be run in parallel.

-

-

Time-Point Sampling:

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

For hydrolytic studies, neutralize the samples before analysis.

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.[6][10]

-

Determine the percentage of the remaining parent compound at each time point.

-

Characterize the degradation products using mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to elucidate their structures.[10]

-

Caption: Forced Degradation Study Workflow.

Part 4: Data Interpretation and Reporting

Solubility Data

Solubility data should be reported in standard units such as mg/mL or µg/mL. The results should be presented in a tabular format for easy comparison across different solvents and conditions.

| Solvent/Condition | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 5.0) | 25 | TBD |

| Water (pH 7.4) | 25 | TBD |

| Water (pH 9.0) | 25 | TBD |

| Ethanol | 25 | TBD |

| DMSO | 25 | TBD |

| Methanol | 25 | TBD |

| PBS (pH 7.4) | 37 | TBD |

(TBD: To Be Determined)

Stability Data

The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point under each stress condition. A summary table should be created.

| Stress Condition | Time (hours) | % Remaining | Major Degradation Products (m/z) |

| 0.1 M HCl (60 °C) | 24 | TBD | TBD |

| 0.1 M NaOH (60 °C) | 24 | TBD | TBD |

| 3% H₂O₂ (RT) | 24 | TBD | TBD |

| Thermal (80 °C, solid) | 24 | TBD | TBD |

| Photolytic | 24 | TBD | TBD |

(TBD: To Be Determined, RT: Room Temperature)

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of this promising pyrimidine derivative.

References

- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 2. journals.asm.org [journals.asm.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 5-Ethylpyrimidine-4,6-diol: An In-depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] 5-Ethylpyrimidine-4,6-diol, a distinct derivative within this class, presents a compelling scaffold for novel drug discovery. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural features, particularly the diol and ethyl substitutions, suggest a high potential for interaction with various biological targets. This guide delineates a strategic approach to identifying and validating the therapeutic targets of this compound, leveraging structure-activity relationships of analogous compounds and outlining a comprehensive experimental framework for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, integral to the structure of nucleobases in DNA and RNA.[3][4] This inherent biocompatibility and its capacity for diverse chemical modifications have established pyrimidines as a versatile platform for drug design.[1][5] Marketed drugs containing the pyrimidine core span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscoring the scaffold's broad therapeutic potential.[2][3][4] The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for high-affinity binding to a diverse array of biological macromolecules.[1]

This compound's unique substitution pattern offers specific steric and electronic properties that can be exploited for targeted drug design. The ethyl group at the 5-position can provide advantageous van der Waals interactions within a target's binding pocket, while the 4,6-diol moieties can act as crucial hydrogen bond donors and acceptors.

Inferred Potential Therapeutic Target Classes

Based on the extensive literature on pyrimidine derivatives, several key protein families emerge as high-probability targets for this compound.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrimidine scaffold is a well-established ATP-mimetic, capable of occupying the adenine-binding pocket of many kinases.

-

Rationale: Numerous pyrimidine-based molecules have been successfully developed as potent and selective kinase inhibitors.[6] The 4,6-disubstituted pyrimidine core, in particular, has shown promise. For instance, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.[7][8][9] The diol groups of this compound could potentially form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for kinase inhibitors.

-

Potential Targets:

-

Phosphoinositide 3-Kinases (PI3Ks): As evidenced by related 4,6-disubstituted pyrimidines, PI3K isoforms are a prime target family.[7][8][9]

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) are other well-validated cancer targets where pyrimidine-based inhibitors have shown efficacy.[3][6]

-

Cyclin-Dependent Kinases (CDKs): Given their central role in cell cycle regulation, CDKs are another attractive target class for anticancer drug development, with several pyrimidine-based inhibitors in clinical trials.[5]

-

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiproliferative and immunomodulatory therapies.

-

Rationale: The inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells and activated lymphocytes. A recent study highlighted a novel herbicide that acts through the disruption of pyrimidine biosynthesis by targeting DHODH.[10] The structural similarity of this compound to the natural substrates and products of this pathway suggests it could act as a competitive or allosteric inhibitor.

-

Potential Therapeutic Areas:

-

Oncology: Depriving cancer cells of essential building blocks for proliferation.

-

Autoimmune Diseases: Suppressing the proliferation of autoreactive immune cells.

-

Infectious Diseases: Targeting DHODH in pathogenic organisms that rely on de novo pyrimidine synthesis.

-

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.

-

Rationale: Derivatives of pyrimidine-4,6-diol have been explored as modulators of various receptors. For example, 2-alkylthio-pyrimidine-4,6-diol derivatives have been investigated as agonists for the GPR84 receptor, an emerging target in inflammation.[11] The versatility of the pyrimidine scaffold allows for chemical modifications that can impart selectivity for different GPCRs.[11]